molecular formula C22H17FN4O B12343192 (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone

(5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone

Cat. No.: B12343192
M. Wt: 372.4 g/mol
InChI Key: JKVURSMDYJFJJK-XTCLZLMSSA-N
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Description

(5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone is a complex organic compound with the molecular formula C22H17FN4O. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a fluorine atom, a hydroxyl group, and a pyrazole ring, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone typically involves multiple steps. One common method includes the condensation of 5-fluoro-2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazol-4-ylmethanone in the presence of a suitable catalyst. The resulting intermediate is then reacted with phenylhydrazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone hydrazone
  • (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone oxime

Uniqueness

Compared to similar compounds, (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone stands out due to its specific combination of functional groups. The presence of both a fluorine atom and a phenylhydrazone moiety imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17FN4O

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(E)-N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]-4-fluorophenol

InChI

InChI=1S/C22H17FN4O/c23-17-11-12-21(28)20(13-17)22(26-25-18-7-3-1-4-8-18)16-14-24-27(15-16)19-9-5-2-6-10-19/h1-15,25,28H/b26-22+

InChI Key

JKVURSMDYJFJJK-XTCLZLMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C2=C(C=CC(=C2)F)O)\C3=CN(N=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=C(C=CC(=C2)F)O)C3=CN(N=C3)C4=CC=CC=C4

Origin of Product

United States

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